2,6-二氯嘧啶-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

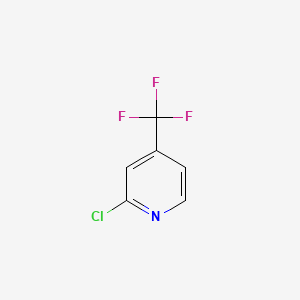

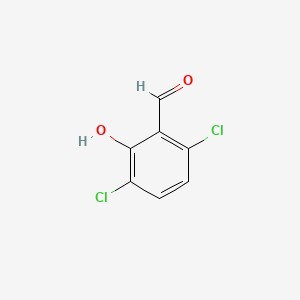

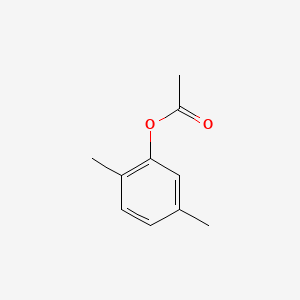

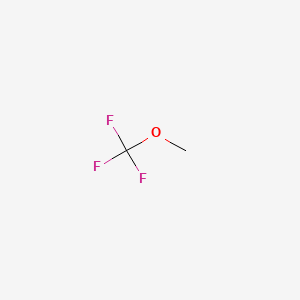

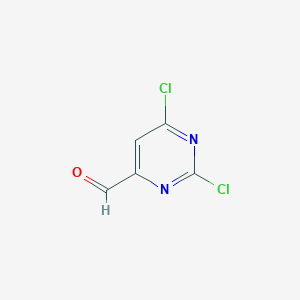

2,6-Dichloropyrimidine-4-carbaldehyde is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains two chlorine atoms and an aldehyde group. This compound has been extensively studied for its various applications in chemistry, biochemistry, and pharmaceuticals.

科学研究应用

缩合嗪的新转化和合成

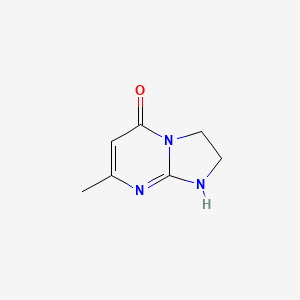

一项研究展示了 2,6-二氯嘧啶-4-甲醛与 3-氨基巴豆酸甲酯之间的反应,导致形成吡啶并[2,3-d]嘧啶,进一步与 3,3-二氨基丙烯酸乙酯反应生成并[4,5,6-de][1,6]萘啶衍生物。这些转化突出了该化合物参与构建复杂杂环体系的能力,通过 XRD 分析得到证实 (Bakulina 等,2014)。

与甘氨酸酯的相互作用

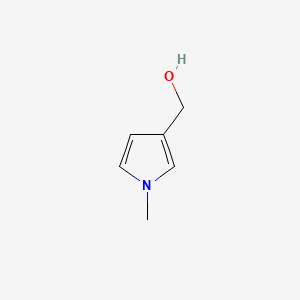

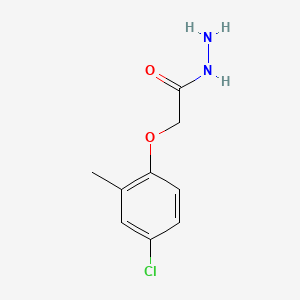

另一条研究途径探索了 2,6-二氯嘧啶-4-甲醛与甘氨酸酯的相互作用。该反应根据条件生成 N-(5-甲酰嘧啶-4-基)甘氨酸酯和环化产物,如吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶。该研究详细阐述了反应参数,并提供了对合成化合物的结构组成的见解,为潜在的生物活性分子打开了大门 (Zinchenko 等,2018)。

4-氨基取代的 7-亚氨基吡啶并[2,3-d]嘧啶的开发

此外,该化合物的用途在合成新的 4-氨基取代的 7-亚氨基吡啶并[2,3-d]嘧啶中得到扩展。从 2,6-二氯嘧啶-4-甲醛开始,这些研究详细阐述了逐步方法以获得中间体,这些中间体在环化后生成所需的嘧啶。该过程强调了该化合物在生成并[2,3-d]嘧啶-4,7-二胺中间体中的作用,这对于开发新的化学实体至关重要 (Zinchenko 等,2017)。

SNAr 反应和胺化过程

该化合物在 SNAr 反应中也至关重要,在温和条件下展示了胺化、溶剂分解和缩合的意外产物。这种多功能性对于构建基于嘧啶的 N-杂环体系至关重要,说明该化合物在扩展化学家的合成工具箱中的作用 (Trilleras 等,2022)。

无催化剂合成

此外,它在无催化剂合成中的应用,例如开发具有显着抗肿瘤活性的苯并呋喃稠合吡啶并[4,3-d]嘧啶,证明了该化合物在促进直接、有效的合成路线方面与生物学相关分子的相关性 (Li 等,2014)。

作用机制

Target of Action

2,6-Dichloropyrimidine-4-carbaldehyde is a type of halopyrimidine . Halopyrimidines are known to be precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . .

Mode of Action

The compound undergoes aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Biochemical Pathways

The compound is involved in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems . The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups are also possible .

Result of Action

The result of the action of 2,6-Dichloropyrimidine-4-carbaldehyde is the formation of pyrimidine-based compound precursors of N-heterocyclic systems . These compounds are products of amination, solvolysis, and condensation processes .

Action Environment

The action of 2,6-Dichloropyrimidine-4-carbaldehyde is influenced by environmental factors such as the structural factors of the starting pyrimidine and a high concentration of alkoxide ions . These conditions allow for the reactions to occur under mild and environmentally friendly conditions .

安全和危害

未来方向

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites , introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

生化分析

Biochemical Properties

2,6-Dichloropyrimidine-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the formation of N-heterocyclic systems. It interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. For instance, it can undergo aromatic nucleophilic substitution (SNAr) reactions, leading to the formation of amination, solvolysis, and condensation products . These interactions are influenced by the structural factors of the pyrimidine ring and the high concentration of alkoxide ions, which promote the formation of pyrimidine-based compound precursors.

Cellular Effects

The effects of 2,6-Dichloropyrimidine-4-carbaldehyde on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with various cellular components, leading to changes in the expression of specific genes and the activation or inhibition of certain signaling pathways . These interactions can result in altered cellular metabolism, affecting the overall function and health of the cells.

Molecular Mechanism

At the molecular level, 2,6-Dichloropyrimidine-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo nucleophilic substitution reactions allows it to form stable complexes with enzymes and other proteins, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dichloropyrimidine-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that under mild and environmentally friendly conditions, 2,6-Dichloropyrimidine-4-carbaldehyde can form stable products through amination, solvolysis, and condensation processes . Prolonged exposure to certain conditions may lead to its degradation, affecting its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of 2,6-Dichloropyrimidine-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At higher doses, it can induce toxic or adverse effects, potentially leading to cellular damage and impaired function . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in biochemical research and therapeutic contexts.

Metabolic Pathways

2,6-Dichloropyrimidine-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The compound’s ability to undergo nucleophilic substitution reactions allows it to participate in the synthesis of more complex molecules, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 2,6-Dichloropyrimidine-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

2,6-Dichloropyrimidine-4-carbaldehyde exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

属性

IUPAC Name |

2,6-dichloropyrimidine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJDEVPDYGNMDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611427 |

Source

|

| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933746-24-8 |

Source

|

| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。